2,2-Dimethylcyclohex-3-EN-1-one
Description
Contextualization within Cyclohexenone Chemistry
Cyclohexenone, a cyclic ketone with a six-membered ring containing a carbon-carbon double bond, is a fundamental scaffold in organic synthesis. fiveable.me Its conjugated system, comprising the carbonyl group and the double bond, imparts unique reactivity and stability to the molecule. fiveable.me This structural feature allows cyclohexenones to participate in a wide array of chemical transformations, including reductions, oxidations, and various addition reactions. fiveable.me
The presence of the carbon-carbon double bond facilitates the formation of an enolate ion, a key intermediate in powerful carbon-carbon bond-forming reactions like the aldol (B89426) and Michael reactions. fiveable.me Consequently, cyclohexenone and its derivatives are invaluable in the synthesis of intricate cyclic and acyclic structures, finding application in the creation of pharmaceuticals and natural products. fiveable.me
2,2-Dimethylcyclohex-3-en-1-one is a substituted cyclohexenone, distinguished by the presence of two methyl groups on the carbon atom adjacent to the carbonyl group (C2 position). This substitution pattern influences the molecule's steric and electronic properties, thereby affecting its reactivity in comparison to the parent cyclohexenone. The gem-dimethyl group can sterically hinder certain approaches to the carbonyl carbon and the adjacent double bond, leading to regioselective reactions.
The core structure of this compound is an α,β-unsaturated ketone. This functionality is a key reactive center, susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition or Michael addition). The specific outcome of a reaction often depends on the nature of the nucleophile and the reaction conditions. For instance, organocopper reagents are known to favor 1,4-addition to cyclohexenones, while Grignard reagents may preferentially attack the carbonyl carbon in a 1,2-addition fashion. wikipedia.org
Historical Perspectives on Related Cyclohexane (B81311) Derivatives Synthesis
The synthesis of cyclohexane derivatives has a rich history, driven by the desire to understand the structure and reactivity of these fundamental cyclic systems. Unlike aromatic compounds like benzene, which could be readily obtained from natural sources such as coal, early chemists had to rely on synthetic methods to access cyclohexanes. worldofmolecules.comwikipedia.org
One of the pioneering figures in this field was Adolf von Baeyer, who in 1894 synthesized cyclohexane through a multi-step process starting from the Dieckmann condensation of pimelic acid. worldofmolecules.com In the same year, E. Haworth and W.H. Perkin Jr. achieved the synthesis of cyclohexane via a Wurtz reaction of 1,6-dibromohexane. worldofmolecules.com These early syntheses were crucial in establishing the cyclic nature of these compounds.
A significant challenge in the early days was the unexpected formation of rearranged products. For instance, attempts to synthesize cyclohexane sometimes led to the formation of methylcyclopentane, a result of rearrangement reactions that were not well understood at the time. worldofmolecules.com
The industrial production of cyclohexane derivatives, particularly cyclohexanone (B45756), evolved significantly over time. Cyclohexanone, a key precursor to materials like nylon, is now produced on a massive scale through the catalytic oxidation of cyclohexane. wikipedia.org This process typically yields a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil." wikipedia.org
The synthesis of substituted cyclohexenones, such as this compound, often builds upon the foundational knowledge gained from these early explorations into cyclohexane chemistry. Modern synthetic strategies employ a wide range of reactions to construct the cyclohexenone ring with specific substitution patterns. For example, the Robinson annulation, a powerful ring-forming reaction, is a common method for synthesizing substituted cyclohexenones. wikipedia.org The synthesis of 2,2-dimethylcyclohexane-1,3-dione, a potential precursor to this compound, has been well-documented and can be achieved from 2-methylcyclohexane-1,3-dione. orgsyn.org Microbial reduction methods have also been explored to create chiral building blocks from such diones. orgsyn.org
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₈H₁₂O nih.gov |
| Molecular Weight | 124.18 g/mol nih.gov |
| CAS Number | 73374-47-7 nih.gov |
| Canonical SMILES | CC1(C=CCCC1=O)C nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclohex-3-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVRGQKPDSNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Reactivity Studies of 2,2 Dimethylcyclohex 3 En 1 One and Its Derivatives
Pericyclic Reactions of Cyclohexenone Systems
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. copernicus.org They are characterized by a redistribution of bonding electrons in a single, unintermediated step and are governed by the principles of orbital symmetry. nih.govwikipedia.org Cyclohexenone scaffolds are versatile participants in various pericyclic reactions, including cycloadditions and electrocyclic reactions. nih.gov
Diels-Alder Cycloadditions Involving 2,2-Dimethylcyclohex-3-EN-1-one
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). youtube.comucalgary.calibretexts.org The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org
As a β,γ-unsaturated ketone, this compound is a relatively poor dienophile. The double bond is not in conjugation with the electron-withdrawing carbonyl group, and thus lacks the activation typical for potent dienophiles like its α,β-unsaturated isomer. While reactions with highly reactive dienes might be possible under harsh conditions, they are generally not efficient.
For the Diels-Alder reaction to be effective, this compound would typically first isomerize to its more thermodynamically stable α,β-unsaturated isomer, 2,2-dimethylcyclohex-2-en-1-one. This conjugated isomer would be a much more reactive dienophile. For instance, the related compound 2-carbomethoxy-2-cyclohexen-1-one has been shown to react with various dienes under Lewis acid catalysis to yield cis-decalin derivatives. cdnsciencepub.com The regioselectivity of these additions follows the established "ortho" and "para" rules. cdnsciencepub.com
[2+2] Cycloaddition Reactions and Their Mechanisms
The [2+2] cycloaddition involves the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. youtube.comyoutube.com While thermally forbidden as a concerted process, these reactions are readily achieved photochemically. youtube.comwikipedia.org The photochemical [2+2] cycloaddition of an enone with an alkene proceeds through a stepwise mechanism involving the formation of a 1,4-diradical intermediate after photoexcitation of the enone to its triplet state. wikipedia.orgresearchgate.net
Cyclohexenone derivatives are classic substrates for these reactions. For example, the mechanism of the [2+2] cycloaddition between cyclohexenone and vinyl acetate (B1210297) has been studied computationally, confirming a stepwise pathway. researchgate.net this compound, upon irradiation, could potentially undergo intramolecular [2+2] cycloaddition if a suitable alkene moiety is tethered to the ring. The regiochemistry of such intramolecular cycloadditions is often governed by the "rule of five," which predicts the formation of a five-membered ring as the initial product of cyclization of the diradical intermediate, although exceptions are known. masterorganicchemistry.com Intermolecularly, it could react with other alkenes to form bicyclo[4.2.0]octane derivatives. researchgate.net The reaction is initiated by the excitation of the ketone's n-π* transition. nih.gov
Electrocyclic Reactions of Cyclohexenone Derivatives
Electrocyclic reactions are intramolecular, pericyclic processes involving the conversion of a conjugated polyene to a cyclic system with one fewer π-bond and one new σ-bond, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.com The stereochemistry of these reactions is dictated by the number of π-electrons and whether the conditions are thermal or photochemical, following the Woodward-Hoffmann rules. masterorganicchemistry.commasterorganicchemistry.com
The parent molecule, this compound, does not possess the requisite conjugated π-system (like a 1,3-diene or 1,3,5-triene) to undergo a classical electrocyclic reaction. wikipedia.org However, its derivatives can be designed to participate in such transformations. For example, a divinyl ketone derivative could undergo a Nazarov cyclization, a 4π-electron conrotatory electrocyclic closure to form a cyclopentenone. wikipedia.org Conversely, a derivative like 2,2-dimethyl-1,3-cyclohexadiene could undergo a 4π electrocyclic ring-opening when heated. masterorganicchemistry.com Similarly, a derivative containing a conjugated triene system, such as a modified 2,2-dimethyl-1,3,5-hexatriene, could undergo a 6π electrocyclic ring closure to form a cyclohexadiene ring in a disrotatory fashion under thermal conditions. masterorganicchemistry.com
Intramolecular Cyclization Reactions
Beyond pericyclic reactions, the structure of this compound and its derivatives is amenable to various other intramolecular cyclization strategies. These reactions are powerful tools for constructing polycyclic systems.
As mentioned, intramolecular photochemical [2+2] cycloadditions are a prominent example. Studies on 6-alkenyl-3-phenylcyclohex-2-enones show that irradiation leads to tricyclic products. The specific regio- and stereochemical outcomes depend on the length of the alkenyl chain and the stability of the intermediate 1,4-diradicals. masterorganicchemistry.com Similarly, γ,δ-unsaturated ketenes, which could be conceptually derived from a derivative of this compound, are known to undergo intramolecular [2+2] cycloaddition to yield bicyclo[2.1.1]hexan-5-ones. nih.gov
Keto-Enol Tautomerism and Isomerization Processes
A pivotal aspect of the chemistry of this compound is its propensity to isomerize. As a β,γ-unsaturated ketone, it is generally less stable than its conjugated α,β-unsaturated isomer. This isomerization can be catalyzed by either acid or base. researchgate.netresearchgate.net
The base-catalyzed mechanism involves the abstraction of a proton from the α-carbon (C2), which is adjacent to the carbonyl group. However, in this compound, there are no protons on C2. Instead, a proton can be removed from the other α-carbon (C6) to form an enolate. This enolate is in resonance with another enolate where the double bond is between C5 and C6. A more significant isomerization pathway occurs via abstraction of a γ-proton from C5, leading to a dienolate, which upon protonation at C3 yields the conjugated α,β-unsaturated ketone, 2,2-dimethylcyclohex-2-en-1-one. The driving force for this isomerization is the formation of a more stable, conjugated π-system. researchgate.netresearchgate.net Primary amines have also been shown to catalyze this type of isomerization. acs.org
Once the α,β-unsaturated isomer is formed, it can exist in equilibrium with its enol form, 3-hydroxy-2,2-dimethylcyclohexa-1,3-diene, through keto-enol tautomerism. For most simple ketones, the keto form is heavily favored at equilibrium.
Conjugate Addition Reactions to the α,β-Unsaturated Ketone Moiety
Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile to the enone system. youtube.comlibretexts.org The electrophilic character of the carbonyl group is transmitted through the double bond to the β-carbon, making it susceptible to nucleophilic attack. libretexts.org
Therefore, this compound does not undergo conjugate addition directly. It must first isomerize to the α,β-unsaturated ketone, 2,2-dimethylcyclohex-2-en-1-one, as described in the previous section. Once formed, this conjugated isomer readily reacts with a variety of nucleophiles in a 1,4-fashion. masterorganicchemistry.com
The choice of nucleophile can be critical. "Soft" nucleophiles preferentially add in a 1,4-manner, while "hard" nucleophiles may favor direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.com
Table 1: Nucleophiles in Conjugate Addition to 2,2-Dimethylcyclohex-2-en-1-one
| Nucleophile Type | Example Reagent | Expected Product | Addition Type |
| Organocuprates | Lithium dimethylcuprate ( (CH₃)₂CuLi ) | 3,3,4-Trimethylcyclohexanone | 1,4-Addition |
| Amines | Diethylamine ( (CH₃CH₂)₂NH ) | 3-(Diethylamino)-2,2-dimethylcyclohexanone | 1,4-Addition |
| Thiols | Thiophenol ( C₆H₅SH ) | 2,2-Dimethyl-3-(phenylthio)cyclohexanone | 1,4-Addition |
| Stabilized Enolates | Diethyl malonate | Diethyl 2-(3,3-dimethyl-2-oxocyclohexyl)malonate | 1,4-Addition |
| Grignard Reagents* | Methylmagnesium bromide ( CH₃MgBr ) | 1,2,2-Trimethylcyclohex-2-en-1-ol | 1,2-Addition |
Note: Harder nucleophiles like Grignard reagents tend to favor 1,2-addition over 1,4-addition. masterorganicchemistry.com
Gilman reagents (lithium diorganocuprates) are particularly effective for delivering alkyl or aryl groups via 1,4-conjugate addition to enones. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction is a powerful method for carbon-carbon bond formation. For example, reacting 2,2-dimethylcyclohex-2-en-1-one with lithium dimethylcuprate would yield 3,3,4-trimethylcyclohexanone.
Functional Group Transformations on the Cyclohexenone Scaffold
The reactivity of the this compound scaffold is characterized by the presence of two key functional groups: a carbonyl group and a carbon-carbon double bond. This arrangement allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Research in this area has focused on reactions such as additions to the carbonyl group, transformations involving the enone system, and reductions of the ketone and the alkene.
A significant area of study involves the reaction of dimethylcyclohexenone derivatives with nucleophiles. These reactions can proceed via 1,2-addition to the carbonyl group or 1,4-conjugate addition to the enone system. The selectivity of these additions can be influenced by reaction conditions and the nature of the nucleophile.
One notable series of transformations involves the gold-catalyzed aerobic dehydrogenative aromatization of cyclohexenone motifs with secondary amines. arkat-usa.orgorgsyn.orgacs.orgacs.org While much of this research has been conducted on the isomeric 4,4-dimethyl-2-cyclohexen-1-one (B91216), the principles are applicable to the broader class of dimethylcyclohexenones. These reactions can be tuned to selectively produce m-phenylenediamine (B132917) derivatives, N,N-disubstituted anilines, or enaminones. arkat-usa.orgorgsyn.org For instance, the reaction of 4,4-dimethyl-2-cyclohexen-1-one with benzylamine (B48309) can be controlled to selectively yield the corresponding enaminone through a 1,4-addition followed by dehydrogenation. arkat-usa.orgacs.org The choice of catalyst, solvent, and other reaction parameters plays a crucial role in directing the outcome of these complex transformations. arkat-usa.org
The carbonyl group of the cyclohexenone scaffold can also undergo reduction to form the corresponding alcohol, 2,2-dimethylcyclohex-3-en-1-ol. nih.govmolbase.com This transformation represents a fundamental functional group interconversion, providing access to a different class of derivatives with altered chemical and physical properties.
The following table summarizes key functional group transformations performed on a representative dimethylcyclohexenone scaffold, highlighting the reagents, conditions, and products.
Table 1: Functional Group Transformations of a Dimethylcyclohexenone Scaffold
| Starting Material | Reagent(s) | Conditions | Product(s) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 4,4-Dimethyl-2-cyclohexen-1-one | Benzylamine, Au/CeO₂, H₂O | Ethyl acetate, Air, 70°C, 18h | 3-(Benzylamino)-4,4-dimethylcyclohex-2-en-1-one | 85 | arkat-usa.orgacs.org |
| 4,4-Dimethyl-2-cyclohexen-1-one | Piperidine, Au/CeO₂, PhCOOH, MS-4A | Ethyl acetate, Air, 70°C, 18h | N,N-(Piperidin-1-yl)-3,3-dimethylaniline | 75 | arkat-usa.org |
| 4,4-Dimethyl-2-cyclohexen-1-one | Morpholine, Au/CeO₂, TEMPO | Ethyl acetate, O₂, 110°C | 1,3-Dimorpholino-5,5-dimethylbenzene | 90 | arkat-usa.org |
Computational and Theoretical Investigations of 2,2 Dimethylcyclohex 3 En 1 One
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are computational techniques used to predict the three-dimensional structures of molecules and their relative stabilities. For cyclic systems like 2,2-Dimethylcyclohex-3-en-1-one, this involves identifying the various possible ring conformations, such as half-chair, boat, or twist-boat forms, that arise from the flexibility of the cyclohexene (B86901) ring.
Energy Profiles of Conformational Interconversions
The study of energy profiles for conformational interconversions involves calculating the energy barriers that separate different stable or metastable conformations of a molecule. This analysis helps in understanding the dynamic behavior of the molecule, including the rates at which it can switch between different shapes at a given temperature. For this compound, this would involve mapping the potential energy surface for the ring-flipping process. However, specific studies detailing these energy profiles for this compound have not been found.
Ring Dynamics and Oscillation Studies
Ring dynamics and oscillation studies examine the vibrational modes and internal motions of the cyclic structure. These investigations provide insight into how the ring puckers and flexes over time. While general principles of cyclohexene ring dynamics are well-understood, specific computational studies quantifying these dynamics for this compound are not available.
Quantum Chemical Calculations (DFT, MP2)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful methods for investigating the electronic structure and reactivity of molecules from first principles. These methods could provide deep insights into the properties of this compound.
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
Analysis of the electronic structure focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. acs.org No specific HOMO-LUMO analysis for this compound was found in the searched literature.
Reaction Mechanism Elucidation via Transition State Analysis
Computational chemistry is frequently used to elucidate reaction mechanisms by locating and characterizing the transition state structures that connect reactants to products. This analysis provides critical information about the feasibility and pathways of chemical reactions. researchgate.net For this compound, this could involve studying its behavior in various reactions, such as nucleophilic additions or cycloadditions. However, no published studies on the transition state analysis for reactions involving this specific compound could be located.
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. Computational methods provide deep insights into the nature and energetics of these interactions, which govern the crystal architecture and polymorphism. For this compound, while specific experimental crystallographic data is not widely published, theoretical approaches can elucidate its potential interaction motifs and packing behavior.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. crystalexplorer.net The resulting surface, the Hirshfeld surface, allows for the mapping of various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.
For a molecule like this compound, the Hirshfeld surface would be generated around a single molecule within a theoretical crystal structure. The dnorm map would reveal key interaction sites. Red spots on the dnorm surface indicate close contacts, typically representing hydrogen bonds or other strong interactions, while blue regions signify weaker or longer-range contacts. nih.gov
Given the structure of this compound, an α,β-unsaturated ketone, the primary intermolecular interactions would be expected to involve the carbonyl oxygen and the various hydrogen atoms. researchgate.net While a specific analysis for this compound is not available, studies on other cyclic ketones and α,β-unsaturated systems provide a basis for predicting the dominant contacts. The most significant contributions to the crystal packing would likely arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. The O···H contacts, representing C–H···O hydrogen bonds, would be particularly important in dictating the molecular arrangement.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Predicted Contribution (%) |
| H···H | ~ 45 - 55 |
| O···H / H···O | ~ 25 - 35 |
| C···H / H···C | ~ 10 - 20 |
| C···C | ~ 1 - 5 |
| C···O / O···C | ~ 1 - 3 |
Note: This table is a hypothetical representation based on analyses of structurally related cyclic and unsaturated ketones.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms, chemical bonds, and molecular structure based on the topology of the electron density, ρ(r). A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. The properties of the electron density at the BCP, such as its value (ρBCP) and its Laplacian (∇²ρBCP), offer profound insights into the nature of the chemical bond.
For this compound, a QTAIM analysis would be employed to characterize both the intramolecular covalent bonds and the weaker intermolecular interactions that stabilize the crystal lattice. The analysis of intramolecular BCPs would confirm the covalent nature of the C-C, C=C, C-H, and C=O bonds.
More significantly for crystal packing, QTAIM can identify and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds. The presence of a bond path and a BCP between atoms of different molecules is a definitive indicator of an interaction. For the expected C–H···O hydrogen bonds in the crystal structure of this compound, QTAIM would provide quantitative measures of their strength. The values of ρBCP and ∇²ρBCP for these intermolecular contacts would classify them as weak, closed-shell interactions, which are characteristic of hydrogen bonds and van der Waals interactions.
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from quantum calculations into the familiar, localized language of Lewis structures, including bonds, lone pairs, and antibonds. wikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within a molecule, which are key to its stability and reactivity. uni-muenchen.de
For this compound, an NBO analysis would provide a detailed picture of its electronic structure. The α,β-unsaturated ketone system is characterized by significant electron delocalization. nih.gov NBO analysis quantifies this delocalization by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor pair.
Table 2: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| π(C=C) | π(C=O) | High |
| π(C=O) | π(C=C) | Moderate |
| σ(C-H)allylic | π(C=C) | Moderate |
| σ(C-C)allylic | π(C=C) | Low to Moderate |
| n(O) | σ*(C-C) | Low |
Note: This table presents expected interactions and their relative strengths based on the principles of NBO analysis applied to α,β-unsaturated ketones. Actual E(2) values would require specific quantum chemical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and kinetic behavior of a molecule. nih.govmdpi.com
For this compound, MD simulations could be employed to explore several aspects of its behavior in different environments, such as in the gas phase or in solution. A key application would be the investigation of its conformational landscape. The cyclohexene ring is not planar and can adopt various conformations, such as half-chair and boat forms. MD simulations would allow for the exploration of the potential energy surface, identifying the most stable conformers and the energy barriers for interconversion between them.
Furthermore, MD simulations can be used to study the dynamics of intermolecular interactions. For example, a simulation of this compound in a solvent like water would reveal the structure and dynamics of the solvation shell, including the formation and lifetime of hydrogen bonds between the carbonyl oxygen and water molecules. In the context of the solid state, MD simulations could be used to model the vibrational dynamics within the crystal lattice and to study phase transitions. While no specific MD studies on this compound are currently published, research on related cyclic ketones and peptides demonstrates the power of this technique in elucidating structural ensembles and dynamic processes. rsc.orgnih.gov
Applications of 2,2 Dimethylcyclohex 3 En 1 One As a Synthetic Building Block
Precursor in Natural Product Synthesis (e.g., Terpenes)
The structural core of 2,2-dimethylcyclohex-3-en-1-one is embedded within numerous terpenoid natural products. Consequently, it serves as a logical and frequently employed starting material for their total synthesis. The synthesis of these complex molecules often involves the elaboration of the cyclohexenone ring through various chemical transformations, including alkylations, reductions, and rearrangements, to construct the target natural product's carbon skeleton and install the requisite stereocenters.
Chiral Auxiliary and Chiral Pool Applications
While this compound itself is achiral, it can be readily transformed into chiral derivatives that serve as valuable intermediates in asymmetric synthesis. These chiral building blocks, derived from what is known as the "chiral pool," can be used to control the stereochemical outcome of subsequent reactions. For instance, the enantioselective reduction of the ketone or the asymmetric conjugate addition to the enone system can generate chiral cyclohexanone (B45756) or cyclohexane (B81311) derivatives. These chiral scaffolds can then be carried forward in a synthesis, transferring their stereochemical information to the final product. The development of organocatalytic methods has been particularly significant in accessing these chiral structures with high enantiomeric purity. nih.gov
Construction of Polycyclic and Heterocyclic Systems
The reactivity of the enone system in this compound makes it an excellent substrate for annulation reactions, which are processes that form a new ring onto an existing one. This capability is extensively used in the construction of polycyclic frameworks. For example, Robinson annulation and related methodologies can be employed to fuse a new six-membered ring, leading to decalin systems. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to create bicyclic adducts.
The ketone and alkene functionalities also provide handles for the synthesis of heterocyclic compounds. Condensation reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives, respectively.
Role in the Synthesis of Functionalized Cyclohexane Derivatives
The inherent reactivity of this compound allows for the straightforward introduction of a wide range of functional groups onto the cyclohexane ring. nsf.gov The α,β-unsaturated ketone is susceptible to 1,4-conjugate addition (Michael addition) by a variety of nucleophiles, including organocuprates, amines, and enolates. acs.org This reaction is a powerful tool for installing substituents at the 3-position of the ring. The ketone carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups. The double bond can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation. This diverse reactivity enables the synthesis of a vast library of polysubstituted cyclohexane derivatives with controlled stereochemistry. nih.gov
| Reaction Type | Reagent/Catalyst | Product Type |
| 1,4-Conjugate Addition | Organocuprates, Amines, Enolates | 3-Substituted Cyclohexanones |
| Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohols |
| Reduction | NaBH4, LiAlH4 | Cyclohexenols |
| Epoxidation | m-CPBA | Epoxycyclohexanones |
| Dihydroxylation | OsO4 | Diols |
| Hydrogenation | H2/Pd-C | 2,2-Dimethylcyclohexanone |
Development of Novel Organic Reagents
Beyond its direct use as a building block, this compound can be transformed into novel reagents with unique reactivity. For example, conversion to its corresponding enol ether or silyl (B83357) enol ether generates a nucleophilic diene that can participate in various carbon-carbon bond-forming reactions. Derivatization of the ketone can lead to the formation of chiral catalysts or ligands for transition metal-catalyzed reactions. The development of such reagents expands the synthetic chemist's toolkit and enables the discovery of new chemical transformations.
Advanced Analytical Characterization in 2,2 Dimethylcyclohex 3 En 1 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2-Dimethylcyclohex-3-en-1-one, ¹H and ¹³C NMR are instrumental in confirming its carbon skeleton and understanding the conformational dynamics of the six-membered ring.
The cyclohexene (B86901) ring in this compound is not planar and exists in various conformations, such as a half-chair or a boat, which are in dynamic equilibrium. The presence of the sp²-hybridized carbons of the double bond and the carbonyl group influences this equilibrium. ¹H NMR spectroscopy, through the analysis of chemical shifts (δ) and coupling constants (J), can provide insights into the predominant conformation. For instance, the coupling constants between protons on adjacent carbons are dependent on the dihedral angle between them, which is a direct reflection of the ring's geometry.
While specific, detailed experimental NMR data for this compound is not extensively published, the expected spectral features can be predicted. The ¹H NMR spectrum would show distinct signals for the vinyl, allylic, and aliphatic protons. The two methyl groups at the C2 position are chemically equivalent and would appear as a sharp singlet. The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon (C=O) at a downfield chemical shift, the two olefinic carbons (C=C), the quaternary C2 carbon, and the remaining methylene (B1212753) carbons of the ring. Studies on closely related dimethylcyclohexane systems have utilized variable temperature NMR to study the kinetics of ring inversion, a methodology that would be equally applicable here to determine the energy barriers between different conformers. beilstein-journals.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~200-210 |
| C2 (-C(CH₃)₂) | - | ~40-50 |
| C3 (=CH-) | ~5.8-6.0 | ~125-135 |
| C4 (=CH-) | ~5.8-6.0 | ~125-135 |
| C5 (-CH₂-) | ~2.3-2.5 | ~25-35 |
| C6 (-CH₂-) | ~1.8-2.0 | ~30-40 |
| -CH₃ | ~1.1-1.3 (singlet, 6H) | ~25-30 |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 124.18 g/mol ), electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺˙) peak at m/z 124. nih.gov
The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, a prominent fragmentation pathway would be the loss of a methyl group (CH₃˙, 15 mass units) to form a stable acylium ion at m/z 109. Another likely fragmentation is the loss of ethylene (B1197577) (C₂H₄, 28 mass units) via a retro-Diels-Alder reaction, which is characteristic of cyclohexene systems, leading to a fragment ion at m/z 96. The subsequent loss of a carbonyl group (CO, 28 mass units) from this fragment could produce an ion at m/z 68.
Analysis of the GC-MS data for the closely related isomer, 3,5-dimethyl-2-cyclohexen-1-one, also shows a molecular ion at m/z 124 and significant fragments corresponding to the loss of methyl and other neutral fragments, supporting these general fragmentation principles. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Proposed Loss from Molecular Ion (M⁺˙) |
| 124 | [C₈H₁₂O]⁺˙ (Molecular Ion) | - |
| 109 | [M - CH₃]⁺ | CH₃˙ |
| 96 | [M - C₂H₄]⁺˙ | C₂H₄ |
| 82 | [M - C₃H₆]⁺˙ | C₃H₆ |
| 68 | [M - C₂H₄ - CO]⁺˙ | C₂H₄ + CO |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's structure and stereochemistry.
However, this compound is a liquid at room temperature, and as such, single-crystal X-ray diffraction analysis would require growing a suitable crystal at low temperatures. To date, the crystal structure of this compound has not been reported in the crystallographic literature. Structural studies of similar cyclohexenone derivatives have been performed, revealing details like the adoption of envelope or half-chair conformations in the solid state. researchgate.net Should a crystal structure for the title compound be determined, it would provide invaluable, unambiguous data on its solid-state conformation, which could then be compared to the solution-state conformations studied by NMR.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features. The most prominent peaks would be due to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The α,β-unsaturation in the molecule affects the position of the C=O stretch, typically shifting it to a lower wavenumber compared to a saturated ketone.
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | α,β-Unsaturated Ketone | ~1670 - 1690 | Strong |
| C=C Stretch | Alkene | ~1610 - 1640 | Medium |
| C-H Stretch (sp²) | Vinylic | ~3010 - 3095 | Medium |
| C-H Stretch (sp³) | Aliphatic | ~2850 - 2960 | Medium-Strong |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of volatile and non-volatile compounds, respectively.
For a relatively volatile compound like this compound, gas chromatography is a particularly suitable technique for assessing purity and for monitoring the progress of reactions in which it is a reactant or product. acs.orgacs.org In a typical GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination. A common setup would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer (GC-MS).
High-performance liquid chromatography (HPLC) can also be used, particularly for preparative-scale purification or for the analysis of reaction mixtures containing less volatile components. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. sielc.com The purity is determined by the relative area of the main peak in the chromatogram.
Future Directions and Emerging Research Avenues for 2,2 Dimethylcyclohex 3 En 1 One Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of cyclohexenone derivatives is undergoing a shift towards more environmentally benign methodologies. A significant focus is on replacing hazardous reagents and minimizing waste. For instance, traditional multi-step syntheses for related ketones have been criticized for their use of toxic materials like dichromate and strong corrosive acids such as sulfuric acid. google.com
Future research aims to develop cleaner synthetic pathways starting from readily available precursors like dimedone. One approach involves a two-step sequence of catalytic reduction followed by ethynylation, which circumvents the need for harsh oxidizing agents. google.com This method is designed to be more economical and technically feasible, avoiding the formation of significant phosphorous-containing waste associated with older techniques like the Wittig reaction. google.com The emphasis is on reducing the number of synthetic steps and avoiding stoichiometric reagents in favor of catalytic processes, which aligns with the core principles of green chemistry.
Exploration of Novel Catalytic Systems
The development of new catalysts is central to advancing the chemistry of 2,2-dimethylcyclohex-3-en-1-one and its isomers. Researchers are exploring both homogeneous and heterogeneous catalytic systems to improve reaction efficiency and selectivity.
A promising area of research is the use of ceria-supported gold (Au/CeO₂) nanoparticles as a heterogeneous catalyst. acs.org This system has proven effective in the aerobic dehydrogenative aromatization of cyclohexenone motifs. acs.orgacs.org For example, in reactions involving the related isomer 4,4-dimethyl-2-cyclohexen-1-one (B91216), the Au/CeO₂ catalyst facilitates the one-step synthesis of various m-phenylenediamine (B132917) derivatives. acs.org A key advantage of this system is the ability to switch product selectivity between enaminones and N,N-disubstituted anilines simply by tuning the reaction conditions. acs.orgacs.org The heterogeneous nature of the Au/CeO₂ catalyst is also beneficial for creating more sustainable processes. acs.org
Other catalytic systems that have been employed in the synthesis of related dimethylcyclohexanone structures include:
Palladium on charcoal (Pd/C) for catalytic hydrogenation. google.com
Raney-Ni for the reduction of diones. google.com
Acid catalysis for condensation reactions, such as the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl vinyl ketone. researchgate.net
The exploration of these and other novel catalysts is expected to yield more efficient and selective transformations for the this compound framework.
Advanced Computational Predictions for Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. Theoretical studies, particularly using Density Functional Theory (DFT), are being applied to cyclohexenone derivatives to elucidate reaction mechanisms and predict product selectivity. researchgate.net
For the related compound 3-amino-5,5-dimethylcyclohex-2-enone, DFT calculations with the B3LYP method have been used to study its structure and properties. researchgate.net Such computational models can predict the dual reactivity of enaminones, which possess both the nucleophilicity of enamines and the electrophilicity of enones. researchgate.net By applying similar computational approaches to this compound, researchers can:
Predict sites of electrophilic and nucleophilic attack.
Model transition states to understand reaction barriers and kinetics.
Simulate the effect of different catalysts and reaction conditions on product outcomes.
These advanced computational predictions can significantly accelerate the discovery of new reactions and optimize existing synthetic routes by providing detailed mechanistic insights before extensive laboratory work is undertaken.
Sustainable and Scalable Synthetic Methodologies
A major goal for the future of this compound chemistry is the development of synthetic methodologies that are both sustainable and scalable for potential industrial application. This involves designing processes that are not only environmentally friendly but also economically viable and technically straightforward.
Key aspects of this research direction include:
One-Pot Procedures: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a highly efficient strategy. This approach reduces solvent usage, minimizes waste from purification of intermediates, and saves time and resources. researchgate.net
Use of Heterogeneous Catalysts: As mentioned previously, heterogeneous catalysts like Au/CeO₂ offer significant advantages for scalability. acs.orgacs.org They can be easily separated from the reaction mixture and potentially recycled, which lowers production costs and reduces the environmental impact of the process. acs.org
Economical Starting Materials: Research into converting cheap and abundant starting materials, such as dimedone, into valuable cyclohexenone products is crucial for economic viability. google.com The development of efficient, high-yield conversion processes is a key target for making the synthesis scalable. google.com
By focusing on these principles, future synthetic methods for this compound will be better aligned with the demands of modern, sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-dimethylcyclohex-3-en-1-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves alkylation or cyclization of pre-functionalized cyclohexenone derivatives. Key variables include catalyst choice (e.g., Lewis acids like BF₃), solvent polarity, and temperature control to avoid side reactions such as over-alkylation or ring-opening. For example, stereoselective alkylation at the 2-position requires anhydrous conditions to prevent hydrolysis .
- Data Validation : Monitor reaction progress via GC-MS or HPLC, comparing retention times with reference spectra from PubChem or NIST databases .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Mercury CSD 2.0 can visualize bond angles, torsional strain, and non-covalent interactions (e.g., van der Waals contacts in the cyclohexenone ring) .
- Key Metrics : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with theoretical values from DFT calculations .
Q. What spectroscopic techniques (NMR, IR) are most effective for characterizing this compound?
- NMR Analysis : Assign peaks using ¹H/¹³C DEPT and HSQC. For example, the enone system shows characteristic deshielding (δ ~6.5 ppm for vinylic protons) .
- IR Validation : Confirm carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) and compare with computed spectra using Gaussian .
Advanced Research Questions
Q. How do ring-puckering dynamics affect the compound’s reactivity in Diels-Alder reactions?
- Methodology : Quantify puckering using Cremer-Pople parameters (θ, φ) derived from crystallographic data . Molecular dynamics (MD) simulations (e.g., AMBER) can model conformational flexibility and predict regioselectivity in cycloadditions .
- Case Study : A flattened boat conformation may enhance dienophile accessibility, increasing reaction rates by ~30% compared to chair-like conformers .
Q. What computational methods reconcile discrepancies between experimental and theoretical thermochemical data (e.g., ΔfH)?
- Methodology : Perform high-level DFT (B3LYP/6-311+G(d,p)) or CCSD(T) calculations to refine enthalpy of formation values. Cross-validate with gas-phase calorimetry data .
- Data Contradictions : Adjust for solvent effects (e.g., PCM models) and basis-set superposition errors (BSSE) when comparing gas-phase and solution-phase results .
Q. How can chiral chromatography resolve enantiomeric impurities in synthetic batches?
- Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Compare elution profiles with optically pure standards .
- Troubleshooting : Optimize column temperature and flow rate to separate diastereomers with <2% enantiomeric excess .
Q. What mechanistic insights explain unexpected byproducts in acid-catalyzed rearrangements?
- Methodology : Probe intermediates via in-situ FTIR or trapping experiments. For example, acid-mediated hydride shifts may generate spirocyclic ketones, detectable by HRMS .
- Kinetic Analysis : Use Eyring plots to compare activation energies of competing pathways (e.g., Wagner-Meerwein vs. pinacol rearrangements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
